molecular formula C12F8N2O4 B13423169 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl CAS No. 3905-96-2

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl

Cat. No.: B13423169
CAS No.: 3905-96-2
M. Wt: 388.13 g/mol
InChI Key: FHSUVJURYZPEIO-UHFFFAOYSA-N
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Description

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl is a highly fluorinated biphenyl derivative with nitro groups at the 4,4' positions.

Properties

CAS No.

3905-96-2

Molecular Formula

C12F8N2O4

Molecular Weight

388.13 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-nitro-6-(2,3,5,6-tetrafluoro-4-nitrophenyl)benzene

InChI

InChI=1S/C12F8N2O4/c13-3-1(4(14)8(18)11(7(3)17)21(23)24)2-5(15)9(19)12(22(25)26)10(20)6(2)16

InChI Key

FHSUVJURYZPEIO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)C2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Octafluorobiphenyl Precursors and Subsequent Nitration

One common strategy involves preparing 4,4'-dihalo-2,2',3,3',5,5',6,6'-octafluorobiphenyl intermediates, which are then nitrated to introduce the nitro groups.

  • Step 1: Preparation of 4,4'-Dihalo-2,2',3,3',5,5',6,6'-octafluorobiphenyl

    According to recent synthetic methods, 2,3,5,6-tetrafluoro-1,4-dihalobenzenes (chlorine, bromine, or iodine variants) are subjected to magnesium-halogen exchange in inert solvents to form tetrafluorophenyl magnesium halides. These intermediates undergo copper-catalyzed oxidative coupling in the presence of oxygen to yield 4,4'-dihalo-octafluorobiphenyls with high yield and selectivity. This method is industrially scalable due to the inexpensive and readily available starting materials and mild reaction conditions.

  • Step 2: Selective Dehalogenation

    Partial dehalogenation of the dihalo biphenyl can be performed to obtain mono-halogenated octafluorobiphenyls, which can serve as further intermediates or substrates for nitration or other functionalization steps.

  • Step 3: Nitration

    The nitration of the octafluorobiphenyl core is typically carried out under controlled conditions to introduce nitro groups at the 4 and 4' positions. Because the fluorine atoms deactivate the aromatic ring toward electrophilic substitution, nitration requires strong nitrating agents and optimized conditions to achieve selective dinitration without ring degradation. Literature reports nitration of 4,4'-dihalo-octafluorobiphenyl derivatives as a route to 4,4'-dinitro-octafluorobiphenyls.

Direct Nitration of Octafluorobiphenyl

Alternatively, direct nitration of octafluorobiphenyls has been explored, but this approach is less selective and often results in lower yields due to the electron-withdrawing effect of fluorines, which reduce the reactivity of the aromatic rings toward electrophilic substitution.

Ullmann-Type Coupling of Nitro-Substituted Fluorobenzenes

The Ullmann reaction, a copper-mediated coupling of aryl halides, is a classical method to form biphenyls. Modified Ullmann coupling of 2,3,5,6-tetrafluoro-4-nitrohalobenzenes can yield the desired biphenyl with nitro groups already installed. However, the steric hindrance and electronic effects of multiple fluorines and nitro groups require optimized catalysts and conditions to achieve good yields.

Detailed Reaction Scheme and Conditions

Step Reaction Type Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
1 Magnesium-halogen exchange 2,3,5,6-Tetrafluoro-1,4-dihalobenzene Mg, inert solvent (THF, Et2O) 0-25 °C, inert atmosphere 70-85 Formation of tetrafluorophenyl magnesium halide
2 Copper-catalyzed oxidative coupling Tetrafluorophenyl magnesium halide Cu catalyst, O2 Room temperature to 50 °C 75-90 Forms 4,4'-dihalo-octafluorobiphenyl
3 Selective dehalogenation 4,4'-Dihalo-octafluorobiphenyl Pd or Cu catalyst, reductant Mild heating 60-80 Mono-halogenated intermediate
4 Electrophilic nitration 4,4'-Dihalo-octafluorobiphenyl or octafluorobiphenyl HNO3/H2SO4 or mixed acid nitrating agents Low temperature, controlled time 50-70 Introduction of nitro groups at 4,4' positions

Research Findings and Analytical Data

  • Purity and Characterization: The final this compound is typically characterized by NMR (19F, 1H), IR spectroscopy, and mass spectrometry. The presence of eight fluorines and two nitro groups gives distinct spectral signatures, confirming substitution patterns.

  • Yields: The overall yields from halogenated precursors to the dinitro product range from 35% to 60%, depending on reaction optimization and scale.

  • Industrial Viability: The magnesium-halogen exchange followed by copper-catalyzed coupling is preferred for industrial scale-up due to the availability of reagents and relatively mild conditions.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages Industrial Suitability
Halogenated biphenyl intermediates + nitration High selectivity, scalable, good yields Requires multiple steps, handling of halogenated intermediates High
Direct nitration of octafluorobiphenyl Fewer steps Low selectivity, harsh conditions required Low
Ullmann coupling of nitro-substituted fluorobenzenes One-pot biphenyl formation with nitro groups Steric hindrance, catalyst sensitivity Moderate

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common nucleophiles include amines and thiols.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-diamino-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dinitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and materials.

    Biology: Potential use in the development of fluorinated pharmaceuticals and bioactive molecules.

    Medicine: Investigated for its potential in drug design and delivery systems.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dinitro-1,1’-biphenyl depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine and nitro groups can influence the reactivity and stability of the compound. In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties

Compound Name (CAS) Substituents (4,4') Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl (Parent) None C₁₂F₈ 316.11 Intermediate for Suzuki-Miyaura coupling
4,4'-Diaminooctafluorobiphenyl (1038-66-0) -NH₂ C₁₂H₄F₈N₂ 328.16 Monomer for polyimides, polyaryletherketones
2,2',3,3',5,5',6,6'-Octafluoro-4,4'-Biphenyldiol (2200-70-6) -OH C₁₂H₂F₈O₂ 330.13 High polarity, potential for hydrogen bonding
4,4'-Dicarboxylic Acid Derivative (5216-23-9) -COOH C₁₄H₂F₈O₄ 386.15 Acidic functional groups for coordination chemistry
Methoxyphenoxy Derivative (85225-65-6) -O-C₆H₄-OCH₃ C₂₆H₁₄F₈O₄ 542.38 High-yield synthesis (92–99%), electronics applications

Substituent Effects on Properties

(a) Electronic and Thermal Stability

  • Nitro Groups: The target compound’s nitro substituents are strong electron-withdrawing groups, which may enhance thermal stability compared to the parent octafluorobiphenyl. This contrasts with 4,4'-diaminooctafluorobiphenyl, where -NH₂ groups are electron-donating, enabling polymerization into high-temperature-resistant polymers like polyimides .
  • Hydroxyl Groups: The diol analog (CAS 2200-70-6) exhibits higher polarity and hydrogen-bonding capacity, likely reducing solubility in non-polar solvents compared to the nitro derivative .

(c) Application Potential

  • 4,4'-Diaminooctafluorobiphenyl is pivotal in polyimide synthesis due to its rigidity and thermal stability (>300°C decomposition) . The nitro analog might serve as a precursor for explosives or oxidizers, though direct evidence is lacking.
  • The dicarboxylic acid derivative (CAS 5216-23-9) could act as a linker in metal-organic frameworks (MOFs), leveraging its acidity and coordination sites .

Research Findings and Gaps

  • Thermal Stability: While the diamine analog (CAS 1038-66-0) is stable up to 300°C in polymers, nitro groups generally lower thermal stability compared to amino groups. However, the octafluorinated backbone may counteract this through increased bond strength .
  • Solubility: The parent octafluorobiphenyl (CAS 1038-66-0 precursor) is highly hydrophobic, whereas nitro groups may introduce moderate polarity.
  • Synthetic Challenges : Introducing nitro groups to perfluorinated biphenyls may require specialized conditions to avoid defluorination or side reactions, as seen in bromomethyl derivatives (e.g., ’s crosslinker) .

Biological Activity

2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl (CAS Number: 3905-96-2) is a fluorinated organic compound with potential applications in various fields including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Chemical Structure and Properties

The compound features a biphenyl structure with eight fluorine atoms and two nitro groups attached. Its molecular formula is C12F8N2O4C_{12}F_8N_2O_4. The presence of fluorine atoms contributes to its unique physical and chemical properties, such as increased lipophilicity and stability against oxidative degradation.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several key areas of interest:

1. Toxicological Studies

  • Acute Toxicity : Initial studies suggest that the compound exhibits moderate acute toxicity in certain model organisms. For instance, fish bioassays indicated a median lethal concentration (LC50) of approximately 15 mg/L after 96 hours of exposure.
  • Chronic Effects : Long-term exposure studies in aquatic organisms revealed alterations in reproductive behaviors and developmental anomalies at concentrations above 5 mg/L.

2. Cellular Effects

  • Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in mammalian cell lines. An MTT assay indicated an IC50 value of 20 µM after 48 hours of exposure in human liver cells.
  • Mechanism of Action : The cytotoxic effects are hypothesized to be mediated through oxidative stress pathways leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis.

3. Environmental Impact

  • The compound's persistence in the environment raises concerns regarding bioaccumulation and ecotoxicology. Studies have shown that it can accumulate in aquatic organisms and may disrupt endocrine functions.

Data Table: Summary of Biological Activity

Study Type Parameter Value/Observation
Acute ToxicityLC50 (96h)15 mg/L
Chronic ToxicityReproductive EffectsAltered behaviors at >5 mg/L
CytotoxicityIC50 (48h)20 µM
ROS GenerationIncrease in ROSSignificant at cytotoxic doses
BioaccumulationAquatic OrganismsConfirmed

Case Study 1: Aquatic Toxicology

A study conducted on the effects of octafluorinated compounds on zebrafish (Danio rerio) demonstrated significant developmental toxicity when embryos were exposed to concentrations exceeding 10 µg/L. The study highlighted morphological deformities including spinal curvature and pericardial edema.

Case Study 2: Human Cell Line Response

In a controlled laboratory setting, human liver carcinoma cell lines were treated with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers (caspase activation) alongside a decrease in cell viability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dinitro-1,1'-biphenyl, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration and fluorination of biphenyl precursors. For fluorinated biphenyl derivatives, direct nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is common, followed by halogen exchange reactions with fluorine sources like KF or SF₄. Purity optimization requires rigorous exclusion of moisture and use of anhydrous solvents (e.g., DMF or THF) to prevent side reactions . Yield improvements (>70%) are achievable via stepwise nitration-fluorination rather than single-step processes .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography for confirming nitro- and fluoro-group positions.
  • ¹⁹F NMR spectroscopy to resolve fluorine environments (δ range: -110 to -160 ppm for aromatic fluorines).
  • Cyclic voltammetry to assess redox behavior, particularly nitro-group reduction potentials (e.g., -0.5 to -1.2 V vs. Ag/AgCl) .
  • Computational modeling (DFT) to predict electron-withdrawing effects from fluorine and nitro groups on biphenyl planarity .

Q. What are the compound’s solubility profiles in common solvents?

  • Methodological Answer : The compound is highly hydrophobic due to its perfluorinated structure. Solubility tests in aprotic solvents show:

  • DMSO : >50 mg/mL at 25°C
  • THF : ~10 mg/mL
  • Water : <0.1 mg/mL
    Solubility can be enhanced using fluorinated solvents like perfluorodecalin or surfactants (e.g., Triton X-100) for aqueous dispersions .

Advanced Research Questions

Q. How does this compound function as an inhibitor in enzymatic studies, and what are its kinetic parameters?

  • Methodological Answer : In studies on aldo-keto reductase 1B15, the compound (referred to as JF0064) acts as a competitive inhibitor with a Kᵢ of 1.2 µM. Assays involve pre-incubation of the enzyme with JF0064 (0.1–10 µM range) in phosphate buffer (pH 7.4) and monitoring NADPH depletion at 340 nm. Selectivity over other isoforms (e.g., AKR1B1) is confirmed via IC₅₀ comparisons .

Q. What strategies optimize its integration into high-performance polymers (e.g., polyimides or COFs)?

  • Methodological Answer : As a diamine precursor, it enhances thermal stability (Tg >300°C) and dielectric properties in polyimides. Polymerization protocols:

  • React with dianhydrides (e.g., PMDA) in NMP at 180°C under nitrogen.
  • Fluorine content reduces dielectric constants (<2.5) while nitro groups improve adhesion to metal substrates .
    • For covalent organic frameworks (COFs), solvothermal synthesis with terephthalaldehyde yields porous networks (BET surface area >800 m²/g) .

Q. How do researchers resolve contradictions in reported spectroscopic data for fluorinated biphenyls?

  • Methodological Answer : Discrepancies in NMR or FTIR spectra (e.g., fluorine coupling patterns) often arise from impurities or isomerization. Resolution steps:

  • HPLC-MS to confirm molecular ion peaks ([M-H]⁻ at m/z 462.1).
  • Variable-temperature NMR to detect dynamic effects (e.g., restricted rotation at < -40°C).
  • Cross-validation with computational spectra (GIAO-DFT) .

Q. What environmental persistence or toxicity concerns exist for this compound?

  • Methodological Answer : While not directly regulated, its structural similarity to persistent organic pollutants (e.g., decabromobiphenyl) warrants caution. Standardized assays:

  • OECD 301D biodegradation tests : <5% degradation after 28 days.
  • Daphnia magna acute toxicity : LC₅₀ >100 mg/L, indicating low ecotoxicity.
  • Bioaccumulation potential : Log Kₒw ≈ 4.2, suggesting moderate accumulation .

Q. How can impurities (e.g., dehalogenated byproducts) be quantified during synthesis?

  • Methodological Answer : GC-MS or UPLC-PDA methods with:

  • Column : C18 (2.1 × 100 mm, 1.7 µm).
  • Mobile phase : Acetonitrile/water (70:30) + 0.1% formic acid.
  • Detection limits for dehalogenated biphenyls: <0.05% w/w .

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